molecular formula C18H21NO2 B13315026 5-[(2-Benzylphenyl)amino]pentanoic acid

5-[(2-Benzylphenyl)amino]pentanoic acid

Cat. No.: B13315026
M. Wt: 283.4 g/mol
InChI Key: XRPAHFWDNUSFDF-UHFFFAOYSA-N
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Description

5-[(2-Benzylphenyl)amino]pentanoic acid is a synthetic organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 . This chemical is offered as a high-purity material for research and development purposes. As a derivative that incorporates both a pentanoic acid chain and a benzylphenyl group, it is of significant interest in medicinal chemistry and drug discovery efforts. Researchers value this compound for its potential as a building block or intermediate in the synthesis of more complex molecules, particularly those targeting various biological pathways . The presence of the carboxylic acid functional group makes it a versatile precursor for the formation of esters, amides, and other derivatives, enabling the exploration of structure-activity relationships . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can request batch-specific certificates of analysis for quality assurance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

5-(2-benzylanilino)pentanoic acid

InChI

InChI=1S/C18H21NO2/c20-18(21)12-6-7-13-19-17-11-5-4-10-16(17)14-15-8-2-1-3-9-15/h1-5,8-11,19H,6-7,12-14H2,(H,20,21)

InChI Key

XRPAHFWDNUSFDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NCCCCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 2 Benzylphenyl Amino Pentanoic Acid and Its Analogues

Strategic Retrosynthesis and Key Disconnections for the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. manchester.ac.ukacs.org For 5-[(2-Benzylphenyl)amino]pentanoic acid, the primary disconnections focus on the most synthetically accessible bond formations.

Two logical retrosynthetic pathways are proposed:

Pathway A: C-N Bond Disconnection: The most apparent disconnection is at the C-N bond of the secondary amine. This approach simplifies the molecule into two key synthons: a 5-aminopentanoic acid moiety and a 2-benzylphenyl group. The corresponding real-world starting materials would be 5-aminopentanoic acid (or its ester derivative) and a reactive 2-benzylphenyl species, such as 2-benzylphenyl bromide or 2-benzylbenzaldehyde (B2445370). amazonaws.com This is often a preferred strategy as C-N bond formations are well-established reactions in organic synthesis.

Pathway B: C-C Bond Disconnection: An alternative disconnection can be made at the C-C bond connecting the benzyl (B1604629) group to the phenyl ring. This would lead to a 2-aminophenylpentanoic acid derivative and a benzyl halide. However, forming this C-C bond via methods like Friedel-Crafts reactions on a substituted aniline (B41778) precursor could present challenges with regioselectivity and functional group compatibility.

Table 1: Key Retrosynthetic Disconnections and Corresponding Starting Materials

Disconnection Bond Synthons Potential Starting Materials
C-N (amine) 5-aminopentanoic acid synthon + 2-benzylphenyl synthon 5-aminopentanoic acid ester + 2-benzylphenyl bromide
C-N (amine) 5-aminopentanoic acid synthon + 2-benzylphenyl synthon 5-aminopentanoic acid + 2-benzylbenzaldehyde (for reductive amination)

Based on the reliability and predictability of the forward reactions, the C-N bond disconnection (Pathway A) represents a more strategic and feasible approach for the synthesis of this compound.

Established and Emerging Synthetic Routes to the Core Structure

Following the strategic retrosynthesis, several forward synthetic methodologies can be employed to construct the target molecule.

N-Alkylation Strategies for Amino Pentanoic Acid Derivatives

N-alkylation is a direct and common method for forming the key C-N bond. rsc.org

Nucleophilic Substitution: A traditional approach involves the direct N-alkylation of a 5-aminopentanoic acid ester with a 2-benzylphenyl halide (e.g., 2-benzylphenyl bromide). This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. Over-alkylation to form a tertiary amine can be a potential side reaction. rug.nl

Reductive Amination: A highly effective and widely used method is reductive amination. nih.govorganic-chemistry.org This involves the reaction of 5-aminopentanoic acid with 2-benzylbenzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be used, from classic reagents like sodium borohydride (B1222165) to catalytic hydrogenation. nih.gov This method offers high selectivity for mono-alkylation.

Borrowing Hydrogen Catalysis: An emerging, greener strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.orgnih.govrsc.org In this approach, a catalyst (often based on ruthenium or iridium) temporarily removes hydrogen from an alcohol (2-benzylbenzyl alcohol), oxidizing it to an aldehyde in situ. This aldehyde then reacts with the amine (5-aminopentanoic acid) to form an imine, which is subsequently reduced by the captured hydrogen, regenerating the catalyst. The only byproduct of this elegant, atom-economical process is water. rug.nl

Carboxylic Acid Functionalization Approaches via Esterification or Amidation

The carboxylic acid moiety of this compound can be modified to esters or amides, which can be useful for purification, as protecting groups, or to generate analogues.

Esterification: The carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, through Fischer esterification. This involves reacting the acid with an excess of the corresponding alcohol under acidic catalysis. masterorganicchemistry.com Alternatively, reaction with alkyl halides in the presence of a base or using reagents like orthoesters can also yield the desired ester. nih.gov Esterification is often performed on the 5-aminopentanoic acid starting material to protect the carboxylic acid during the N-alkylation step. The ester can then be hydrolyzed back to the carboxylic acid in a final step.

Amidation: The carboxylic acid can be converted into a variety of primary, secondary, or tertiary amides. This typically requires activating the carboxylic acid, as direct reaction with an amine is generally unfavorable. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). researchgate.netorganic-chemistry.org This functionalization could be used to synthesize a library of amide analogues of the parent compound.

Table 2: Comparison of Carboxylic Acid Functionalization Methods

Reaction Reagents Conditions Key Features
Fischer Esterification Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) Reflux Reversible; requires excess alcohol.

Multicomponent Reactions in the Construction of the Chemical Compound Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.gov While no specific MCR is documented for the direct synthesis of this compound, MCRs could be envisioned for the synthesis of key precursors or analogues.

For instance, a Strecker reaction, involving an aldehyde (2-benzylbenzaldehyde), an amine, and a cyanide source, is a classic MCR for the synthesis of α-amino nitriles, which are precursors to α-amino acids. nih.gov Although the target molecule is a ω-amino acid, variations of MCRs like the Ugi reaction could potentially be adapted. An Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. A hypothetical Ugi reaction for a related structure might involve 2-benzylbenzaldehyde, an amino-ester, a suitable carboxylic acid, and an isocyanide to rapidly assemble a complex scaffold that could be later modified to the desired pentanoic acid chain.

Green Chemistry Principles and Sustainable Synthesis of the Chemical Compound

Applying the principles of green chemistry is essential for developing environmentally responsible synthetic processes. acs.org The synthesis of this compound can be evaluated and optimized through this lens.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination and, particularly, borrowing hydrogen catalysis exhibit high atom economy. acs.org The borrowing hydrogen method is exemplary, as its only byproduct is water. researchgate.net In contrast, traditional nucleophilic substitution with alkyl halides generates stoichiometric salt waste, resulting in lower atom economy.

Use of Safer Solvents and Reagents: Green chemistry encourages the use of less hazardous chemicals. For example, replacing toxic alkyl halides with less hazardous alcohols as alkylating agents in borrowing hydrogen reactions is a significant improvement. rsc.org Furthermore, choosing greener solvents or even performing reactions under neat (solvent-free) conditions can drastically reduce the environmental impact. nih.gov

Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org Catalytic methods often allow for milder reaction conditions compared to classical stoichiometric reactions.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalytic approaches, such as catalytic hydrogenation for reductive amination or the use of transition metal catalysts for borrowing hydrogen reactions, reduce waste and increase efficiency. acs.orgrsc.org Enzymatic methods, where applicable, represent an even greener alternative, offering high selectivity under mild, aqueous conditions. nih.gov

Table 3: Green Chemistry Evaluation of N-Alkylation Routes

Synthetic Route Atom Economy Byproducts Reagent Toxicity Sustainability
Nucleophilic Substitution Low Stoichiometric Salt Alkyl halides can be toxic/mutagenic. Low
Reductive Amination High Water, spent reducing agent Borohydrides can be hazardous. Catalytic hydrogenation is cleaner. Medium to High

By prioritizing catalytic and atom-economical routes like the borrowing hydrogen methodology, the synthesis of this compound and its analogues can be aligned with the principles of modern, sustainable chemical manufacturing.

Synthesis of Key Precursors and Intermediates for this compound Derivatization

The efficient synthesis of this compound and its diverse analogues is critically dependent on the strategic preparation of key precursors and intermediates. The molecular architecture of the target compound consists of two primary fragments: the 2-benzylphenylamine core and the pentanoic acid side chain. Advanced synthetic strategies focus on the efficient and high-yield construction of these building blocks, which are then coupled to form the final structure. This section details contemporary methodologies for preparing these essential components.

The primary disconnection for synthesizing the parent compound involves a nucleophilic substitution reaction between 2-benzylphenylamine and an ester of 5-halopentanoic acid, such as ethyl 5-bromopentanoate. Therefore, the synthesis of these two precursors is of paramount importance.

Synthesis of the 2-Benzylphenylamine Core

The 2-benzylphenylamine moiety is the central structural unit. Its synthesis can be approached through various modern carbon-carbon and carbon-nitrogen bond-forming reactions.

One innovative, catalyst- and additive-free method involves a sequential imine condensation–isoaromatization pathway. nih.gov This approach utilizes readily available (E)-2-arylidene-3-cyclohexenones and primary amines to construct 2-benzyl-N-substituted anilines. nih.gov The reaction proceeds smoothly under mild conditions, offering an operationally simple and efficient route to the desired aniline core. nih.gov The process is initiated by the reaction of an (E)-2-arylidene-3-cyclohexenone with a primary amine, which, after condensation and subsequent isoaromatization, yields the 2-benzylaniline (B1266149) derivative. nih.gov

A summary of representative substrates and yields for this transformation is provided in the table below.

Table 1: Synthesis of 2-Benzyl-N-substituted Anilines via Imine Condensation–Isoaromatization nih.gov
Entry(E)-2-arylidene-3-cyclohexenonePrimary AmineSolventTemperature (°C)Time (h)Yield (%)
1(E)-2-benzylidenecyclohex-3-en-1-one4-MethoxybenzylamineToluene604652
2(E)-2-benzylidenecyclohex-3-en-1-one4-MethoxybenzylamineDME602482
3(E)-2-(4-methylbenzylidene)cyclohex-3-en-1-one4-MethoxybenzylamineDME602475
4(E)-2-(4-chlorobenzylidene)cyclohex-3-en-1-one4-MethoxybenzylamineDME602478
5(E)-2-benzylidenecyclohex-3-en-1-onePropylamineDME602461

Another powerful strategy for assembling related amine derivatives is the copper-catalyzed three-component carboamination of styrenes. nih.gov This reaction couples styrenes, potassium alkyltrifluoroborates, and various amine derivatives (including anilines) to directly form complex amine products. nih.gov The mechanism is proposed to involve the addition of an alkyl radical to the styrene, creating a benzylic radical intermediate, which then undergoes metal-mediated oxidative coupling with the amine component. nih.gov This method provides a direct route to substituted benzylamines from simple alkene feedstocks. nih.gov

Synthesis of the Pentanoic Acid Side-Chain Precursor

The second key component is the five-carbon chain, typically introduced using an alkyl 5-halopentanoate. Ethyl 5-bromopentanoate (also known as ethyl 5-bromovalerate) is a commonly used reagent for this purpose due to its appropriate reactivity and the stability of the ethyl ester protecting group under various reaction conditions. chemicalbook.com

This precursor is commercially available, which facilitates its use in large-scale synthesis. chemicalbook.com Its preparation can be achieved through standard organic transformations, such as the esterification of 5-bromopentanoic acid. The acid itself can be synthesized from precursors like cyclopentanone (B42830) or δ-valerolactone.

The primary role of ethyl 5-bromopentanoate is to act as an electrophile in the N-alkylation of the 2-benzylphenylamine core. The bromine atom serves as a good leaving group, while the ethyl ester protects the carboxylic acid functionality, preventing self-reaction and allowing for subsequent deprotection in the final synthetic step. The general conditions for such N-alkylation reactions involve reacting the amine with the alkyl halide in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. researchgate.net

The table below summarizes the key properties of this intermediate.

Table 2: Physicochemical Properties of Ethyl 5-bromopentanoate chemicalbook.com
PropertyValue
Molecular FormulaC₇H₁₃BrO₂
Molecular Weight209.08 g/mol
Boiling Point104-109 °C / 12 mmHg
Density1.321 g/mL at 25 °C
Refractive Index (n20/D)1.458

The successful synthesis and purification of these two key intermediates—the 2-benzylphenylamine core and the ethyl 5-halopentanoate side chain—are crucial for the efficient production of this compound and its analogues, enabling further derivatization and exploration of this chemical space.

Mechanistic Organic Chemistry of Transformations Involving 5 2 Benzylphenyl Amino Pentanoic Acid

Detailed Reaction Mechanisms and Transition State Analysis in Synthetic Pathways

Without specific experimental or computational studies on 5-[(2-Benzylphenyl)amino]pentanoic acid, any discussion of its reaction mechanisms remains speculative. A plausible synthetic route would involve the nucleophilic substitution of a 5-halopentanoic acid ester by 2-benzylaniline (B1266149). This reaction would likely proceed via an SN2 mechanism.

Catalytic Pathways in the Synthesis and Derivatization of the Chemical Compound

The synthesis and derivatization of N-aryl amino acids often rely on catalysis to improve efficiency and selectivity.

Role of Homogeneous Catalysis in C-N and C-C Bond Formations

Homogeneous catalysis is pivotal for C-N bond formation. Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl-amine bonds. acs.org A potential synthesis of this compound could involve the palladium-catalyzed coupling of 2-benzylaniline with a 5-halopentanoate ester. The catalytic cycle would involve oxidative addition of the palladium catalyst to the aryl halide, coordination of the amine, and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst.

Similarly, derivatization at the aromatic rings could be achieved through palladium-catalyzed C-C bond-forming reactions like the Suzuki or Heck reactions, though no literature specific to this compound exists.

Heterogeneous and Biocatalytic Approaches for Specific Transformations

Heterogeneous catalysts, such as zeolites or metal oxides, can also facilitate N-alkylation reactions. For instance, Hf- and Zr-Beta zeolites have been shown to be active catalysts for the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol. researchgate.net A similar approach could theoretically be applied to the synthesis of the target molecule.

Biocatalysis offers a green alternative for the synthesis of chiral N-aryl amino acids. acs.orgrug.nl Enzymes like amine dehydrogenases or transaminases could potentially be used for the asymmetric synthesis of related compounds, offering high stereoselectivity under mild conditions. acs.orgrug.nl However, the application of these biocatalytic methods to this compound has not been reported.

Kinetic and Thermodynamic Parameters Governing Reactions of the Chemical Compound

There is no available experimental data on the kinetic and thermodynamic parameters for reactions involving this compound. To determine these parameters, one would need to conduct kinetic studies to measure reaction rates under various conditions (temperature, concentration, catalyst loading) to determine the rate law, activation energy, and other kinetic constants.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction could be determined through calorimetry or calculated using computational methods. These values would provide insight into the feasibility and spontaneity of the reactions.

Elucidation of Reaction Intermediates through Advanced Spectroscopic and Computational Methods

The identification of reaction intermediates is crucial for understanding a reaction mechanism. Techniques such as in-situ NMR and IR spectroscopy could potentially be used to observe the formation and consumption of intermediates during the synthesis of this compound. Mass spectrometry could be employed to detect and characterize transient species.

Computational modeling, specifically Density Functional Theory (DFT), is a powerful tool for predicting the structures and energies of potential intermediates and transition states. Such calculations could provide a theoretical framework for understanding the reaction pathway, but no such studies specific to this compound are currently available. researchgate.net

Computational and Theoretical Chemistry Investigations of 5 2 Benzylphenyl Amino Pentanoic Acid

Quantum Chemical Characterization of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would be instrumental in elucidating the fundamental electronic and structural properties of 5-[(2-benzylphenyl)amino]pentanoic acid.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure would involve calculating the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. For a molecule like this compound, the electron density would likely be concentrated around the phenyl rings, the nitrogen atom of the amino group, and the oxygen atoms of the carboxylic acid group.

Natural Bond Orbital (NBO) analysis could be employed to provide a detailed picture of the bonding within the molecule. This would include the characterization of sigma (σ) and pi (π) bonds, lone pairs, and any potential delocalization of electrons across the aromatic systems. The strength and nature of the C-N, C-C, C=O, and O-H bonds, among others, would be quantified.

A hypothetical table of key electronic properties that could be generated from such a study is presented below.

PropertyPredicted Value (Arbitrary Units)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
HOMO-LUMO Gap5.3 eVIndicator of chemical stability; a larger gap suggests higher stability.
Dipole Moment3.2 DebyeA measure of the overall polarity of the molecule.

Conformational Landscape and Energetics of Stereoisomers and Rotamers

The structural flexibility of this compound arises from the rotation around several single bonds, particularly within the pentanoic acid chain and the bond connecting the benzyl (B1604629) group to the phenyl ring. A comprehensive conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify stable conformers (rotamers).

The relative energies of these conformers would be calculated to determine the most stable, lowest-energy structure, as well as the energy barriers for interconversion between different conformations. This information is crucial for understanding how the molecule might interact with biological targets or other molecules, as its shape is a key determinant of its function. Given the presence of a chiral center if substituted, the energetic differences between stereoisomers could also be explored.

Molecular Dynamics Simulations for Solvent Effects and Solution-Phase Behavior

While quantum chemical calculations are powerful for single molecules in a vacuum, Molecular Dynamics (MD) simulations are necessary to understand the behavior of this compound in a biological or solution-phase environment.

Computational Prediction and Validation of Reaction Mechanisms for the Chemical Compound's Synthesis and Transformations

Theoretical methods can be used to explore the plausible reaction pathways for the synthesis of this compound. For a potential synthesis involving the reaction of 2-benzylaniline (B1266149) with a pentanoic acid derivative, computational chemists could model the transition states and intermediates along the reaction coordinate.

By calculating the activation energies for different potential steps, the most likely reaction mechanism can be identified. These theoretical predictions can guide experimental chemists in optimizing reaction conditions to improve yield and reduce byproducts. Similarly, computational methods could predict the molecule's metabolic fate by modeling potential transformations, such as oxidation or conjugation reactions.

Structure-Property Relationship Studies through Theoretical Modeling

By systematically modifying the structure of this compound in silico—for example, by adding or changing substituents on the phenyl rings—and then calculating the resulting changes in its electronic and structural properties, a Quantitative Structure-Activity Relationship (QSAR) model could be developed.

This approach would allow researchers to establish a correlation between specific structural features and the molecule's predicted properties, such as its binding affinity to a particular protein or its lipophilicity. These theoretical models are invaluable in medicinal chemistry for designing new molecules with enhanced desired properties. For instance, a model might predict how changes to the molecule's structure affect its ability to cross cell membranes.

Role of 5 2 Benzylphenyl Amino Pentanoic Acid in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block in Complex Organic Molecule Assembly

Theoretically, the structure of 5-[(2-Benzylphenyl)amino]pentanoic acid lends itself to being a versatile building block. Amino acids and their derivatives are fundamental in the synthesis of a vast array of complex organic molecules, including pharmaceuticals and natural products. The pentanoic acid chain provides flexibility, while the benzylphenyl group offers aromaticity and steric bulk that can influence the conformational properties of resulting molecules. The secondary amine and carboxylic acid can be used for peptide bond formation or other coupling reactions. However, no specific examples of its use in the total synthesis of complex molecules have been reported in the scientific literature.

Precursor for the Development of Novel Molecular Architectures and Scaffolds

As a precursor, this compound could potentially be used to create novel molecular architectures. The intramolecular reaction between the amine and carboxylic acid could lead to the formation of a lactam, a cyclic amide, which is a common scaffold in medicinal chemistry. Furthermore, the benzylphenyl group could be further functionalized to create more elaborate three-dimensional structures. Despite these possibilities, there is no available research that demonstrates the synthesis of new molecular scaffolds originating from this specific compound.

Integration into Combinatorial Chemistry Libraries and High-Throughput Synthesis Strategies

Combinatorial chemistry is a powerful tool for drug discovery and materials science, relying on the rapid synthesis of large libraries of related compounds. The bifunctional nature of this compound makes it a theoretical candidate for inclusion in such libraries. It could be attached to a solid support via its carboxylic acid, with the secondary amine available for reaction with a variety of building blocks. Conversely, the amine could be protected while the carboxylic acid is used in solution-phase parallel synthesis. Nevertheless, a review of the literature does not show any instances of this compound being included in combinatorial libraries or utilized in high-throughput synthesis campaigns.

Potential Applications in Functional Materials Design and Polymer Chemistry

The field of materials science often leverages the unique properties of organic molecules to create functional materials. The structure of this compound suggests it could be a monomer for the synthesis of novel polyamides or other polymers. The aromatic rings of the benzylphenyl group could impart thermal stability and specific electronic properties to a resulting polymer, while the pentanoic acid linker would influence the polymer's flexibility and solubility. The potential for this compound to be used in the design of functional materials, such as specialty polymers or organic semiconductors, remains speculative due to the lack of published research in this area.

Exploration of Biomolecular Interaction Mechanisms of 5 2 Benzylphenyl Amino Pentanoic Acid

Conceptual Frameworks for Investigating Ligand-Macromolecule Interactions

The interaction between a small molecule, such as 5-[(2-Benzylphenyl)amino]pentanoic acid, and a biological macromolecule is a cornerstone of pharmacology and molecular biology. Understanding these interactions is crucial for elucidating biological processes and for the rational design of therapeutic agents. Several conceptual frameworks guide the investigation of these complex events.

The "lock and key" model, first proposed by Emil Fischer, provides a foundational concept where a ligand fits into the active site of a macromolecule with a high degree of specificity, much like a key fits into a lock. This model emphasizes the importance of complementary shapes between the ligand and its binding site. Building upon this, the "induced fit" model, proposed by Daniel Koshland, suggests that the binding of a ligand can cause a conformational change in the macromolecule, leading to a more optimal binding orientation. This dynamic interplay highlights the flexibility of both the ligand and the macromolecule.

More recent frameworks, such as the concept of "conformational selection," propose that macromolecules exist in a pre-existing equilibrium of different conformations. A ligand then selectively binds to and stabilizes a specific conformation, thereby shifting the equilibrium. This model is particularly relevant for understanding the actions of allosteric modulators, which bind to a site distinct from the primary binding site to influence the macromolecule's function. The principles of thermodynamics, including enthalpy and entropy, govern the energetics of these binding events, determining the affinity and spontaneity of the interaction. researchgate.netscienceopen.com

Hypothesized Modes of Interaction with Biological Systems and Macromolecules

Theoretical Considerations for Receptor Binding Affinity and Specificity

The binding affinity of this compound for a putative receptor would be determined by the sum of the attractive and repulsive forces between the ligand and the receptor's binding pocket. The N-(2-benzylphenyl) moiety, with its two aromatic rings, is likely to engage in significant hydrophobic and van der Waals interactions with nonpolar amino acid residues within a binding site. The relative orientation of the benzyl (B1604629) and phenyl rings could allow for optimal fitting into a specifically shaped hydrophobic pocket.

The pentanoic acid portion of the molecule introduces a carboxylic acid group, which is typically ionized at physiological pH. This anionic carboxylate group could form strong ionic bonds or hydrogen bonds with positively charged amino acid residues such as lysine (B10760008) or arginine, or with other hydrogen bond donors in the receptor. The secondary amine linkage provides another potential hydrogen bond donor. The specificity of binding would be dictated by the precise spatial arrangement of these functional groups and their complementarity to the receptor's binding site. The flexibility of the pentanoic acid chain could allow the molecule to adopt various conformations to maximize its interactions within the binding pocket.

Proposed Enzymatic Modulation and Inhibitory Mechanisms based on Chemical Class Analogues

Derivatives of aminopentanoic acid are known to interact with various enzymes. For instance, some analogues of gamma-aminobutyric acid (GABA), a related amino acid, are known to be inhibitors of GABA transaminase, an enzyme involved in the degradation of the neurotransmitter GABA. nih.govnih.gov It is plausible that this compound could act as a competitive or non-competitive inhibitor of certain enzymes.

If the compound were to act as a competitive inhibitor, it would likely bind to the active site of the enzyme, competing with the natural substrate. The N-(2-benzylphenyl) group could serve as a recognition element, anchoring the molecule in the active site, while the pentanoic acid portion might mimic a part of the natural substrate. Alternatively, it could act as a non-competitive or allosteric inhibitor by binding to a site other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. Studies on other amino acid derivatives have shown inhibitory activity against enzymes such as pancreatic lipase, α-amylase, and α-glucosidase. chapman.edu

Analysis of Non-Covalent Interactions: Hydrogen Bonding, Hydrophobic, and Pi-Stacking Contributions

The stability of a potential complex between this compound and a biological macromolecule would be governed by a network of non-covalent interactions.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The secondary amine also acts as a hydrogen bond donor. These groups could form crucial hydrogen bonds with the backbone or side chains of the macromolecule, contributing significantly to binding affinity and specificity.

Hydrophobic Interactions: The benzyl and phenyl rings are highly hydrophobic and would preferentially interact with nonpolar regions of a binding pocket, driving the exclusion of water molecules and contributing favorably to the binding energy.

Pi-Stacking Interactions: The aromatic rings of the N-(2-benzylphenyl) group can engage in pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein target. These interactions, where the pi-orbitals of the aromatic rings overlap, can add to the stability of the ligand-receptor complex.

Methodological Approaches for Probing Biomolecular Interactions in Vitro Research

A variety of biophysical techniques can be employed to study the interaction of a ligand like this compound with a macromolecule in vitro. These methods can provide information on binding affinity, stoichiometry, kinetics, and conformational changes.

Spectroscopic Techniques (e.g., Fluorescence, Nuclear Magnetic Resonance, Circular Dichroism)

Spectroscopic techniques are powerful tools for characterizing ligand-macromolecule interactions as they are sensitive to changes in the local environment of the molecules upon binding.

Fluorescence Spectroscopy: This technique can be used to monitor changes in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) upon ligand binding. nih.govmdpi.com If the binding of this compound to a protein target quenches or enhances its intrinsic fluorescence, this change can be used to determine the binding constant (Kd) and the number of binding sites. nih.gov Alternatively, if the ligand itself is fluorescent, changes in its fluorescence properties upon binding can be monitored. Fluorescence polarization and fluorescence resonance energy transfer (FRET) are other fluorescence-based methods that can provide detailed information about binding events. manchester.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides atomic-level information about protein-ligand interactions. chapman.edunih.gov Chemical shift perturbation (CSP) mapping is a common NMR technique where changes in the chemical shifts of a protein's signals are monitored upon titration with a ligand. nih.gov This allows for the identification of the amino acid residues involved in the binding interface. Saturation transfer difference (STD) NMR is a ligand-observed technique that can identify which parts of the ligand are in close proximity to the protein. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary and tertiary structure of macromolecules. nih.gov If the binding of this compound induces a conformational change in a protein or nucleic acid, this can be detected as a change in the CD spectrum. mdpi.comnih.gov This can provide valuable information about the structural consequences of ligand binding.

Below is an interactive table summarizing the applicability of these spectroscopic techniques.

Spectroscopic TechniqueInformation ObtainedKey Advantages
Fluorescence Spectroscopy Binding affinity (Kd), stoichiometry, conformational changes. nih.govmdpi.comHigh sensitivity, relatively low sample consumption.
Nuclear Magnetic Resonance (NMR) Binding site mapping, structural details of the complex, binding kinetics. chapman.edunih.govProvides atomic-resolution information.
Circular Dichroism (CD) Ligand-induced conformational changes in the macromolecule. mdpi.comnih.govSensitive to changes in secondary and tertiary structure.

Computational Modeling of Biomolecular Interactions: Molecular Docking and Dynamics Simulations

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide invaluable tools for visualizing and understanding biomolecular interactions at an atomic level. These techniques can predict the binding mode of a ligand to its target protein and assess the stability of the resulting complex.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations would be used to predict how the compound fits into the binding site of a target protein. The process involves generating a large number of possible conformations of the compound within the binding site and then using a scoring function to rank these poses based on their predicted binding affinity. eco-vector.com

The results of a docking study can provide a plausible 3D model of the protein-ligand complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding.

Illustrative Findings from a Hypothetical Molecular Docking Study:

Interaction TypeInteracting Residues in Hypothetical Protein
Hydrogen Bond The carboxylic acid group of the compound forms a hydrogen bond with the side chain of a Lysine residue.
Hydrophobic Interaction The benzyl and phenyl rings of the compound are engaged in hydrophobic interactions with a pocket lined by Leucine and Valine residues.
π-π Stacking The phenyl ring of the compound is involved in a π-π stacking interaction with a Phenylalanine residue.

Note: The information in this table is hypothetical and serves to illustrate the type of insights gained from a molecular docking study.

Molecular Dynamics (MD) Simulations

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the protein-ligand complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the conformational changes and interactions within the complex. nih.gov

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (e.g., a box of water molecules and ions) and allowing the system to evolve over a period of nanoseconds to microseconds. The resulting trajectory can be analyzed to assess the stability of the binding pose predicted by docking, identify key stable interactions, and calculate the binding free energy of the complex.

These computational approaches, when used in conjunction with experimental techniques like ITC and SPR, provide a powerful and comprehensive framework for elucidating the biomolecular interaction mechanisms of this compound. While the experimental data for this specific compound is not publicly available, the methodologies described here represent the standard and rigorous approach that would be taken to characterize its interactions with biological targets.

Future Perspectives and Emerging Research Avenues for 5 2 Benzylphenyl Amino Pentanoic Acid

Development of Next-Generation Synthetic Methodologies with Enhanced Efficiency

The synthesis of N-aryl amino acids, such as 5-[(2-Benzylphenyl)amino]pentanoic acid, is a focal point for innovation in organic chemistry. Future research is anticipated to move beyond traditional methods towards more efficient, atom-economical, and sustainable synthetic routes.

Emerging trends in this area include the use of advanced catalytic systems. While conventional methods often rely on palladium- or copper-catalyzed cross-coupling reactions, next-generation approaches are exploring the use of more abundant and less toxic metal catalysts. Furthermore, the development of metal-free synthesis pathways is a significant area of interest, promising to reduce environmental impact and simplify purification processes.

Another promising frontier is the application of biocatalysis. The use of enzymes to catalyze the formation of the C-N bond in N-aryl amino acids could offer unparalleled selectivity and efficiency under mild reaction conditions. This approach aligns with the growing demand for greener chemical manufacturing.

Flow chemistry is also poised to revolutionize the synthesis of complex molecules like this compound. Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Table 1: Comparison of Synthetic Methodologies for N-Aryl Amino Acids

Methodology Potential Advantages for this compound Synthesis Key Research Focus
Advanced Catalysis Higher yields, lower catalyst loading, use of non-precious metals. Development of novel ligands and earth-abundant metal catalysts.
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste. Enzyme discovery and engineering for specific substrate scope.
Flow Chemistry Enhanced safety, scalability, and process control; higher throughput. Reactor design and optimization for multi-step syntheses.

| Photoredox Catalysis | Access to novel reaction pathways, use of visible light as a reagent. | Development of new photocatalysts and reaction conditions. |

Advanced Mechanistic Insights into its Chemical Reactivity and Selectivity

A deeper understanding of the chemical reactivity and selectivity of this compound is crucial for its future applications. Advanced computational and experimental techniques are expected to provide unprecedented mechanistic insights.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will likely play a pivotal role in modeling reaction pathways, predicting reactivity, and understanding the electronic and steric factors that govern its chemical behavior. These in-silico studies can guide the rational design of experiments and the development of new synthetic applications.

Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can provide real-time monitoring of reactions involving this compound. This will enable the identification of transient intermediates and the elucidation of complex reaction mechanisms.

Furthermore, kinetic studies will be essential to quantify the rates of reaction and to understand the influence of various parameters, such as catalyst, solvent, and temperature, on the reaction outcomes. This knowledge is fundamental for optimizing existing synthetic protocols and for the discovery of new transformations.

Interdisciplinary Research at the Interface of Chemistry and Biology for Novel Applications

The structural features of this compound, combining a flexible amino acid backbone with a bulky benzylphenyl group, make it an intriguing candidate for applications at the chemistry-biology interface.

In medicinal chemistry, N-aryl amino acids are recognized as important pharmacophores. Future research could explore the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents. Given that related structures have shown potential as antibacterial or anticancer agents, investigating the biological activity of this compound is a logical next step.

This compound could also find applications in chemical biology as a molecular probe to study biological processes. Its unique structure could be functionalized with reporter groups, such as fluorescent tags or biotin, to enable the visualization and tracking of its interactions with biological targets.

Moreover, its properties as a non-natural amino acid could be exploited in peptide synthesis to create peptidomimetics with enhanced stability and novel biological activities. The incorporation of this compound into peptide chains could modulate their conformation and receptor-binding properties.

Table 2: Potential Interdisciplinary Research Areas

Research Area Potential Application of this compound Rationale
Medicinal Chemistry Scaffold for drug discovery. N-aryl amino acid motif is present in many bioactive molecules.
Chemical Biology Molecular probe for studying biological systems. Can be functionalized to track interactions with biomolecules.

| Peptide Science | Building block for novel peptidomimetics. | Incorporation can enhance proteolytic stability and biological activity. |

Potential for Unexplored Applications in Chemical Technologies and Green Processes

Beyond the biomedical field, this compound holds potential for a range of applications in chemical technologies and green processes.

The development of sustainable chemical processes is a major global challenge. As a derivative of an amino acid, this compound is rooted in the building blocks of nature, making it an attractive candidate for the development of biodegradable polymers and functional materials. Its unique structure could impart desirable properties such as thermal stability and specific binding capabilities.

In the realm of green chemistry, this compound could be investigated as a component in the design of novel, environmentally benign solvents or as a ligand in catalysis. The principles of green chemistry encourage the use of renewable feedstocks and the design of chemicals with reduced environmental persistence.

Furthermore, the field of materials science could offer unexplored applications. The self-assembly properties of amino acid derivatives could be harnessed to create novel supramolecular structures with applications in areas such as nanotechnology and controlled-release systems. The benzylphenyl group, in particular, could facilitate pi-pi stacking interactions, leading to interesting material properties.

Q & A

Q. What are the optimal synthetic routes for 5-[(2-Benzylphenyl)amino]pentanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2-benzylphenylamine with a pentanoic acid derivative. Key steps include:
  • Protection of the amino group : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during coupling .
  • Activation of the carboxylic acid : Employ carbodiimide reagents (e.g., EDC or DCC) with NHS esters to facilitate amide bond formation .
  • Purification : Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization for high purity. Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the benzylphenyl group (aromatic protons at δ 6.5–7.5 ppm) and pentanoic acid backbone (carboxylic acid proton at δ ~12 ppm, methylene groups at δ 1.5–2.5 ppm) .
  • IR : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and secondary amine (N-H bend at ~1550 cm1^{-1}) .
  • Mass Spectrometry : Use ESI-MS to validate molecular weight (expected [M+H]+^+ for C18_{18}H21_{21}NO2_2: 284.16) .

Advanced Research Questions

Q. What computational methods predict the interaction of this compound with biological targets, and how do structural modifications influence binding affinity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GABAB_B) by aligning the benzylphenyl group in hydrophobic pockets .
  • Quantum Mechanics : Apply M05-2X/6-311+G(d,p) with SMD solvation to calculate thermodynamic feasibility of dimerization or radical scavenging (e.g., λmax_{\text{max}} matching experimental transient absorption spectra) .
  • SAR Analysis : Modify substituents (e.g., halogenation or methoxy groups on the benzylphenyl ring) and compare binding energies to optimize affinity .

Q. How does the 2-benzylphenyl substituent affect pharmacokinetic properties, and what in vitro assays evaluate metabolic stability?

  • Methodological Answer :
  • Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability. The benzylphenyl group increases hydrophobicity, potentially enhancing blood-brain barrier penetration .
  • Metabolic Stability : Use liver microsomal assays (human or rodent) with LC-MS/MS to quantify parent compound degradation. Compare half-life (t1/2_{1/2}) against controls to identify metabolic hotspots .
  • CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .

Q. How can contradictions in reported biological activities of pentanoic acid derivatives be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Perform EC50_{50} comparisons across studies (e.g., ileum contraction assays) to identify non-linear effects .
  • Receptor Specificity : Use knockout models or selective antagonists (e.g., CGP35348 for GABAB_B) to isolate target pathways .
  • Redox Activity : Conduct pulse radiolysis to quantify radical scavenging rates (e.g., •OH, Br2_2^{•−}) and correlate with substituent electronic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.